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2-Methyl-4-(piperidine-1-sulfonyl)-phenol

Medicinal Chemistry Property-based Design Lead Optimization

Researchers developing sulfonylpiperidine-based antibacterials often face delays when sourcing building blocks with precise substitution patterns, where even a missing 2-methyl group can alter pKa and steric bias, derailing SAR campaigns. This 2-methyl-4-(piperidine-1-sulfonyl)phenol eliminates that risk, mapping directly onto the optimized TMK inhibitor core (cf. compound 11, >10⁵ selectivity vs. human homologue). - Enables direct entry into validated TMK inhibitor SAR without de novo sulfonamide linkage construction. - Trifunctional architecture: phenolic -OH for O-alkylation, sulfonamide for metabolic stability, and piperidine N for reductive amination. - Rule-of-three compliant (MW 255 Da, TPSA ~66 Ų) for fragment screening with favorable CNS permeability. In stock for immediate dispatch with competitive bulk pricing.

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
CAS No. 1394919-39-1
Cat. No. B1415889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidine-1-sulfonyl)-phenol
CAS1394919-39-1
Molecular FormulaC12H17NO3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)O
InChIInChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)14)17(15,16)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3
InChIKeyXAUCPMRVUNAABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(piperidine-1-sulfonyl)-phenol Overview


2-Methyl-4-(piperidine-1-sulfonyl)-phenol is a small-molecule sulfonamide featuring a phenol core substituted with a methyl group at the 2-position and a piperidin-1-ylsulfonyl moiety at the 4-position . With a molecular weight of 255.34 g/mol and the formula C12H17NO3S, it belongs to the aryl sulfonylpiperidine class, a scaffold that has been validated in antibacterial thymidylate kinase (TMK) inhibitor programs [1]. The compound's dual hydrogen-bond donor (phenolic –OH) and acceptor (sulfonamide, piperidine nitrogen) functionality, combined with a modifiable phenolic handle, makes it a versatile intermediate for generating focused libraries of sulfonylpiperidine derivatives.

Gram-positive TMK inhibitor scaffold. Validated sulfonylpiperidine chemotype for antibacterial lead optimization.
Core architecture mapped to optimized inhibitor series (e.g., compound 11)
Phenolic –OH derivatization handle. Enables O-alkylation, acylation, and Mitsunobu-based library synthesis.
Direct entry into SAR without separate phenol installation
Trifunctional diversification. Sulfonamide, piperidine nitrogen, and phenolic oxygen offer three independent vectors.
Suitable for focused library generation and bifunctional probe design

2-Methyl-4-(piperidine-1-sulfonyl)-phenol: Critical Substitution


While the sulfonylpiperidine phenol scaffold is shared among several commercially available analogs (e.g., 4-(piperidine-1-sulfonyl)phenol and 2-amino-4-(piperidine-1-sulfonyl)phenol), the precise substitution pattern on the phenol ring dictates critical physicochemical and pharmacological properties. In the TMK inhibitor series, replacement of a methylene linker with a sulfonamide and subsequent optimization of logD through phenol substitution yielded compound 11, which achieved >10⁵ selectivity versus the human TMK homologue [1]. The 2-methyl substituent in the target compound alters both the pKa of the phenolic –OH (modulating hydrogen-bond donor strength) and the steric environment around the sulfonamide, factors that directly influence target binding and metabolic stability. Therefore, indiscriminate substitution with a des-methyl or amino-bearing analog risks losing the specific steric and electronic profile required for a given synthetic sequence or biological assay [2].

Des-methyl analog
Removing the 2-methyl group alters phenolic pKa and steric environment; regioselectivity and target binding may not transfer directly.
2-Amino analog
Additional H-bond donor increases TPSA by ~23 Ų; predicted membrane permeability profile likely differs, especially for CNS fragment libraries.
Non-phenolic sulfonamide
Lack of phenolic –OH eliminates O-functionalization route; cannot serve as direct precursor for O-alkylated SAR exploration.

Quantitative Comparison: 2-Methyl-4-(piperidine-1-sulfonyl)-phenol vs Analogs


Molecular Weight and Heavy Atom Count Comparison

The 2-methyl substitution increases molecular weight by 14.03 Da and adds one heavy atom compared to the unsubstituted 4-(piperidine-1-sulfonyl)phenol. While this difference appears modest, it moves the target compound into a distinct property space for fragment-based screening. The additional methyl group reduces aqueous solubility (predicted AlogP increase of approximately 0.5 log units based on class-level trends) and introduces a steric shield adjacent to the phenolic –OH, which can alter O-alkylation regioselectivity in library synthesis . Direct experimental logP or solubility data for this specific compound were not identified in the retrieved literature; the values cited are class-level extrapolations.

Molecular weight shift
Class-level
255.34 g/mol vs 241.31 g/mol (+14.03 Da)
Physicochemical property bin may change library filtering cutoffs.
Predicted logP shift ~0.5 units (class-level extrapolation); experimental logP/solubility not available.
Medicinal Chemistry Property-based Design Lead Optimization

Hydrogen Bond Donors and Polar Surface Area Comparison

The target compound possesses one hydrogen bond donor (phenolic –OH), whereas the 2-amino analog (CAS 24962-73-0) has two (phenolic –OH + aniline –NH2) [1]. Topological polar surface area (TPSA) for the target compound is predicted to be approximately 66 Ų, compared to approximately 89 Ų for the 2-amino analog (calculated using standard fragment-based methods) [2]. This 23 Ų reduction in TPSA may confer improved passive membrane permeability, a property that is critical for intracellular target engagement and central nervous system (CNS) drug discovery programs. Experimental permeability data were not located for either compound.

HBD / TPSA contrast
Class-level
HBD: 1 vs 2; TPSA: ~66 vs ~89 Ų
CNS fragment library fit may differ; lower TPSA profile supports permeability screening.
Predicted TPSA (fragment method); experimental permeability not verified.
Drug-likeness CNS Permeability Physicochemical Profiling

Phenolic –OH as Selective Derivatization Handle

The phenolic –OH group at the 1-position of the target compound provides a nucleophilic site for O-alkylation, acylation, or Mitsunobu reactions that is absent in piperidine sulfonamides lacking a hydroxyl group. In the TMK inhibitor program, the phenol moiety was critical for achieving potent enzyme inhibition and favorable logD; compound 11, which retains the phenolic –OH, showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus and >10⁵-fold selectivity over human TMK [1]. The target compound can serve as a direct precursor to O-alkylated analogs via Williamson ether synthesis, a transformation that is not accessible for non-phenolic sulfonamide analogs. No head-to-head yield comparison data with alternative building blocks were identified.

Phenolic handle
Reported
Phenolic –OH enables O-alkylation; absent in non-phenolic sulfonylpiperidines.
Enables focused O-alkylation SAR without additional phenol installation.
No head-to-head yield comparison data identified; synthetic context.
Parallel Synthesis Library Chemistry Chemical Biology

2-Methyl-4-(piperidine-1-sulfonyl)-phenol Application Scenarios


Antibacterial Lead Optimization Targeting Gram-Positive TMK

The sulfonylpiperidine scaffold has been validated as a TMK inhibitor chemotype with in vivo efficacy [1]. The target compound's 2-methyl-4-sulfonylpiperidine-phenol architecture maps onto the core of the optimized series (compound 11), making it a logical starting material for synthesizing analogs with modified O-alkyl chains to fine-tune logD and MIC potency. Procurement of this building block enables direct entry into the validated SAR pathway without requiring de novo construction of the sulfonamide linkage.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 255 Da, one hydrogen-bond donor, and predicted TPSA of ~66 Ų, the compound fits the 'rule-of-three' guidelines for fragment screening [2]. Its predicted property profile positions it favorably for CNS fragment libraries where lower TPSA is desired. Procurement of this specific analog, rather than the more polar 2-amino variant, may yield higher hit rates in cellular target engagement assays where membrane permeability is rate-limiting.

Parallel O-Alkylation for Sulfonylpiperidine Libraries

The phenolic –OH serves as a tractable functional handle for high-throughput O-alkylation under mild basic conditions (e.g., K₂CO₃, DMF, RT). This enables rapid generation of diverse ether-linked analogs for SAR exploration. The 2-methyl substituent provides a steric bias that can influence the conformation of the attached ether chain, a feature absent in the unsubstituted 4-(piperidine-1-sulfonyl)phenol analog .

Chemical Probe Synthesis with Sulfonamide Linkers

The combination of a sulfonamide group (metabolically stable bioisostere of the carboxylic acid) with a phenol anchor point allows for the construction of bifunctional probes (e.g., photocrosslinking or affinity tags) without introducing additional polar functionality. The piperidine nitrogen can be further functionalized via reductive amination or alkylation, providing a third diversification vector. This unique trifunctional architecture is not simultaneously present in simpler phenol-sulfonamide analogs [1].

Application
Selection Property
Validation Focus
Gram-positive TMK inhibitor lead optimization
Scaffold-matched sulfonylpiperidine core with phenolic handle
TMK inhibition SAR and logD fine-tuning
Fragment-based screening library design
Rule-of-three compliant profile (MW 255, TPSA ~66, HBD 1)
Permeability and hit identification in cell-based assays
Parallel O-alkylation library synthesis
Nucleophilic phenol with steric 2-methyl bias
O-alkylation regioselectivity and derivatization scope
Bifunctional chemical probe construction
Trifunctional architecture (sulfonamide, phenol, piperidine) for linker attachment
Probe stability and conjugation efficiency
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